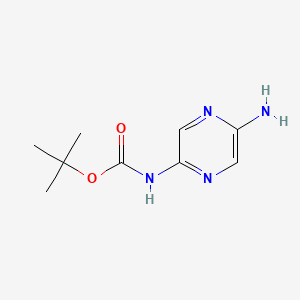

tert-Butyl (5-aminopyrazin-2-yl)carbamate

描述

Significance of Heterocyclic Scaffolds in Modern Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of immense importance. These scaffolds are integral to the processes of life and are found in a vast number of natural products, pharmaceuticals, and agrochemicals. bldpharm.comatlantis-press.com Over 90% of new drugs contain a heterocyclic moiety, underscoring their significance. atlantis-press.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. nih.gov The structural diversity of heterocyclic compounds provides a rich platform for the design and synthesis of novel therapeutic agents and functional materials. bldpharm.comnih.gov

Role of Pyrazine (B50134) Derivatives in Chemical and Medicinal Chemistry Research

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a particularly important scaffold in medicinal chemistry. nih.gov Pyrazine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The pyrazine ring is a key component of several FDA-approved drugs, highlighting its therapeutic relevance. nih.gov In recent years, pyrazine-based compounds have been investigated as inhibitors of various kinases, such as TrkA and Syk, which are implicated in diseases like cancer and inflammatory disorders. nih.govnih.gov The novelty of the pyrazine moiety in these contexts offers the potential for developing inhibitors with unique potency and selectivity profiles. nih.gov

Utility of Carbamate (B1207046) Functional Groups as Protecting and Activating Moieties

The carbamate functional group is a versatile tool in organic synthesis, most notably as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is one of the most widely used carbamate protecting groups due to its ease of installation and its stability under a variety of reaction conditions. anaxlab.com It can be readily removed under acidic conditions, often with trifluoroacetic acid. orgsyn.org This stability and selective removal allow for the chemo-selective modification of other functional groups within a complex molecule. anaxlab.com Beyond their role as protecting groups, carbamates can also act as activating groups and are integral structural motifs in many approved drugs and prodrugs, contributing to their biological activity and pharmacokinetic properties. ambeed.com

Overview of tert-Butyl (5-aminopyrazin-2-yl)carbamate as a Key Synthetic Intermediate

This compound is a bifunctional molecule that combines the key features of a pyrazine ring and a carbamate protecting group. This structure positions it as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of a free amino group on the pyrazine ring allows for further functionalization, while the Boc-protected amino group provides a stable handle that can be deprotected at a later synthetic stage. While extensive literature on this specific intermediate is emerging, its structural similarity to intermediates used in the synthesis of kinase inhibitors and other pharmaceuticals suggests its potential as a key component in the development of novel therapeutic agents. nih.govchemicalbook.com Its availability from commercial suppliers indicates its utility in current research and development. nih.gov

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₄N₄O₂ |

| Molecular Weight | 210.23 g/mol |

| Appearance | Solid |

| Key Features | Pyrazine ring, primary amine, Boc-protected amine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(5-aminopyrazin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H2,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCMOBHWAUFCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10727357 | |

| Record name | tert-Butyl (5-aminopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920313-67-3 | |

| Record name | tert-Butyl (5-aminopyrazin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10727357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 5 Aminopyrazin 2 Yl Carbamate

Strategies for Pyrazine (B50134) Ring Construction and Functionalization

The construction of the pyrazine ring and the subsequent introduction of substituents at specific positions are critical steps in the synthesis of the target carbamate (B1207046). These processes often require careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Introduction of Amino and Carbamate Groups

The regioselective synthesis of 2,5-disubstituted pyrazines is a fundamental aspect of preparing the target molecule. A common approach involves the functionalization of a pre-existing pyrazine ring. For instance, the synthesis of 2,5-diaminopyrazine derivatives can be achieved through various methods, including the dimerization of 2H-azirin-3-amines. nii.ac.jp

A plausible and frequently utilized strategy for introducing the required amino and carbamate functionalities in a regioselective manner begins with a readily available starting material like 2-aminopyrazine (B29847). Halogenation of 2-aminopyrazine, for instance with N-chlorosuccinimide (NCS) or bromine, can yield 2-amino-5-halopyrazines. chemicalbook.comchemicalbook.com For example, 2-amino-5-chloropyrazine (B1281452) can be prepared by treating 2-aminopyrazine with N-chloro-N-methoxy-4-methylbenzenesulfonamide in acetonitrile (B52724). chemicalbook.com This halogenated intermediate then serves as a precursor for the introduction of the second amino group.

The general approach for the regioselective introduction of the amino and carbamate groups can be summarized in the following table:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Halogenation | 2-aminopyrazine, N-chlorosuccinimide (NCS) or other halogenating agent | 2-amino-5-halopyrazine |

| 2 | Protection | 2-amino-5-halopyrazine, Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-Butyl (5-halopyrazin-2-yl)carbamate |

| 3 | Amination | tert-Butyl (5-halopyrazin-2-yl)carbamate, Ammonia (B1221849) or an ammonia equivalent | tert-Butyl (5-aminopyrazin-2-yl)carbamate |

This sequence ensures the correct placement of the amino and the protected amino (carbamate) groups at the 2 and 5 positions of the pyrazine ring.

Precursor Design for Pyrazine Ring Synthesis

While functionalization of a pre-existing pyrazine ring is common, the construction of the pyrazine ring from acyclic precursors is another important strategy. One such method involves the dimerization of α-amino ketones or related species. For example, the self-condensation of α-amino ketones can lead to the formation of 2,5-dihydropyrazines, which can then be oxidized to the corresponding pyrazines.

Another approach involves the reaction of iminodiacetonitrile (B147120) derivatives with a base and a suitable reagent to form the pyrazine ring. For instance, contacting an iminodiacetonitrile derivative with ammonia can lead to the formation of 2,6-diaminopyrazine. google.com The design of the precursor is crucial for controlling the substitution pattern of the final pyrazine product.

tert-Butoxycarbonylation Techniques for Amine Protection

The protection of one of the amino groups as a tert-butoxycarbonyl (Boc) carbamate is a key step to allow for selective functionalization of the other amino group or to modify the properties of the final compound.

Direct Carbamate Formation from Amines

The most common method for the synthesis of tert-butyl carbamates is the direct reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). nih.gov This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The protection of one amino group in a diamine can be challenging due to the potential for double protection. However, by carefully controlling the stoichiometry of the reagents, selective mono-protection can be achieved. For instance, using an excess of the diamine relative to (Boc)₂O can favor the formation of the mono-protected product. google.com

In the context of synthesizing this compound, the Boc protection is typically performed on an intermediate such as 2-amino-5-halopyrazine. This allows for the subsequent introduction of the second amino group without it also reacting with the Boc anhydride.

Optimized Reaction Conditions and Reagent Selection

The choice of solvent, base, and reaction temperature can significantly impact the efficiency and selectivity of the tert-butoxycarbonylation reaction. A variety of conditions have been reported for the Boc protection of amines.

Common Reagents and Solvents:

| Reagent | Base | Solvent | Temperature | Reference |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (B128534) (TEA), Sodium hydroxide (B78521) (NaOH), 4-Dimethylaminopyridine (B28879) (DMAP) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile, Water-acetone mixture | Room temperature to 40 °C | nih.govgoogle.com |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Dioxane-water | Room temperature | nih.gov |

| tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate | - | - | - | nih.gov |

For the specific case of aminopyrazines, which can be less nucleophilic than aliphatic amines, the use of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial. In some cases, for structurally diverse amines, the reaction can be performed under catalyst-free conditions in a water-acetone mixture, providing an environmentally friendly alternative. nih.gov

Multi-step Synthetic Routes to this compound

A complete synthetic route to this compound can be devised by combining the strategies discussed above. A plausible and efficient pathway starts from the commercially available 2-aminopyrazine.

Proposed Synthetic Route:

Chlorination of 2-aminopyrazine: 2-aminopyrazine is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) or a similar reagent in a suitable solvent like acetonitrile to yield 2-amino-5-chloropyrazine. chemicalbook.com The reaction is typically performed at a moderate temperature.

tert-Butoxycarbonylation: The resulting 2-amino-5-chloropyrazine is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine and a catalyst such as DMAP in a solvent like THF or DCM. This step yields tert-butyl (5-chloropyrazin-2-yl)carbamate.

Ammonolysis: The final step involves the displacement of the chlorine atom with an amino group. This can be achieved by heating the tert-butyl (5-chloropyrazin-2-yl)carbamate with a source of ammonia, such as a solution of ammonia in a suitable solvent (e.g., methanol (B129727) or dioxane) in a sealed vessel. This nucleophilic aromatic substitution reaction furnishes the desired product, this compound.

This multi-step approach allows for the controlled and regioselective synthesis of the target compound from simple and accessible starting materials.

Synthesis from Commercial Precursors

The primary route for the synthesis of this compound involves the selective protection of one of the amino groups of a commercially available diaminopyrazine precursor. A common and effective method is the mono-N-Boc protection of 2,5-diaminopyrazine.

A widely adopted strategy for achieving selective mono-protection of a symmetrical diamine involves the initial protonation of one amino group, rendering it less nucleophilic and thereby directing the subsequent reaction to the unprotected amino group. This can be effectively achieved by treating the diamine with one equivalent of an acid, followed by the introduction of the protecting agent, di-tert-butyl dicarbonate (Boc₂O).

A representative synthetic protocol is as follows: 2,5-diaminopyrazine is dissolved in a suitable solvent, such as dichloromethane (DCM). The solution is then cooled, typically in an ice bath, and treated with one equivalent of a proton source. Following this, di-tert-butyl dicarbonate (Boc₂O), the Boc-protecting reagent, is added to the reaction mixture. The reaction is monitored for completion, after which the product is isolated and purified.

In a related three-step synthesis for a structurally analogous compound, tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, the initial acylation step using Boc₂O in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM at a controlled temperature of 0-5 °C provides a foundational method that can be adapted. atlantis-press.com

Evaluation of Reaction Yields and Purity

The efficiency of the synthesis of tert-butyl carbamates is critically assessed by the reaction yield and the purity of the final product. While specific data for this compound is not extensively published in readily accessible literature, data from analogous syntheses of other tert-butyl carbamate derivatives provide valuable benchmarks.

For instance, in the synthesis of a complex tert-butyl carbamate derivative for pharmaceutical use, high yields and purities have been reported. google.com Different reaction conditions in this synthesis led to yields ranging from 91.1% to 93.0%, with purities consistently exceeding 98.5% as determined by High-Performance Liquid Chromatography (HPLC). google.com In one specific example, a yield of 92.2% and a purity of 99.35% were achieved. google.com

Table 1: Reported Yields and Purity for Analogous tert-Butyl Carbamate Syntheses

| Compound/Process | Yield (%) | Purity (%) | Analytical Method | Reference |

| tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | 91.1 | 98.50 | HPLC | google.com |

| tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | 93.0 | 98.96 | HPLC | google.com |

| tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate | 92.2 | 99.35 | HPLC | google.com |

| (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester (Acylation Step) | 90 | - | TLC | atlantis-press.com |

| tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate (Overall) | 81 | - | NMR, MS | atlantis-press.comresearchgate.net |

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods in chemical manufacturing. This has led to the exploration of green chemistry principles and advanced catalytic methods for the synthesis of compounds like this compound.

Green Chemistry Principles in Carbamate Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Key principles relevant to the synthesis of this compound include the use of safer solvents, atom economy, and the use of renewable feedstocks and catalysts.

One notable green approach to carbamate synthesis involves the use of carbon dioxide (CO₂) as a C1 building block. This method is inherently safer as it avoids the use of highly toxic reagents like phosgene (B1210022). The direct reaction of amines, alcohols, and CO₂ can produce carbamates, and research has shown that basic catalysts can effectively promote this transformation under relatively mild conditions.

Another avenue of green synthesis is the use of biocatalysts. For example, immobilized lipases have been successfully employed in the synthesis of pyrazinamide (B1679903) derivatives, which are structurally related to the target compound. These enzymatic reactions often proceed under mild conditions, in greener solvents like tert-amyl alcohol, and can offer high selectivity and yield, thus reducing waste and energy consumption.

Catalytic Methods for Efficient Functionalization

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of this compound, catalytic methods are particularly relevant for the selective Boc protection of the diaminopyrazine precursor.

While stoichiometric amounts of acid are often used for selective mono-protection, catalytic approaches are being developed. For instance, various Lewis acids can be explored to catalyze the reaction of Boc₂O with the amine, potentially leading to higher efficiency and easier purification.

Furthermore, the development of novel catalysts for C-N bond formation is an active area of research. While not directly applied to this specific carbamate in widespread literature, the principles of catalytic C-N coupling reactions, such as those mediated by transition metals, could be adapted to provide alternative and more efficient synthetic routes in the future. The use of phase-transfer catalysts has also been shown to be effective in the synthesis of other carbamate derivatives, offering a method that can improve reaction rates and yields by facilitating the transfer of reactants between different phases.

Role As a Versatile Synthetic Intermediate

Utility as a Building Block for Complex Heterocyclic Systems

The title compound is an exemplary building block for constructing more complex heterocyclic frameworks, a strategy frequently employed in medicinal chemistry. Its utility is comparable to that of related structures, such as tert-butyl (5-bromopyrazin-2-yl)carbamate, which is a key intermediate in the synthesis of various kinase inhibitors. The free 5-amino group can readily participate in a variety of chemical transformations, including acylation and condensation reactions. For instance, it can be coupled with carboxylic acids to form amide bonds, a fundamental linkage in many drug molecules. This reactivity allows for the direct attachment of the aminopyrazine core to other molecular fragments.

A representative reaction showcasing this utility is the condensation of a protected amino-heterocycle with a carboxylic acid. While not involving the exact title compound, the principle is demonstrated in the synthesis of anti-inflammatory agents where tert-butyl (2-aminophenyl)carbamate is condensed with various carboxylic acids using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov This type of reaction highlights how the free amine can be selectively functionalized while the Boc-protected amine remains intact for future transformations.

Precursor for Advanced Pyrazine-Containing Molecular Architectures

The compound is not just a simple building block but a key precursor for advanced molecular designs that retain the pyrazine (B50134) core. Its structure is tailored for the creation of both fused ring systems and for incorporation into larger, multi-component molecular scaffolds.

A significant application of tert-Butyl (5-aminopyrazin-2-yl)carbamate is in the synthesis of fused heterocyclic systems, particularly pyrrolo[2,3-b]pyrazines. This scaffold, an azaisostere of indole, is central to the structure of numerous kinase inhibitors. The synthesis of these fused systems often involves a reaction sequence where the 2,5-diaminopyrazine moiety, generated from the title compound, undergoes cyclization with a suitable dielectrophilic partner to form the adjacent pyrrole (B145914) ring.

A prominent example is its role as a precursor in the synthesis of tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate . chemicalbook.com This molecule is a documented intermediate in the manufacturing process of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor. chemicalbook.comnih.gov In this context, the pyrrolo[2,3-b]pyrazine core is constructed, and the Boc-protected amine at the C2 position is carried through several synthetic steps before final deprotection and coupling. The use of this intermediate is critical for preparing tricyclic compounds designed to treat immunological and oncological conditions. chemicalbook.comnih.gov

| Starting Material (Implied) | Key Intermediate | Application | Reference |

|---|---|---|---|

| This compound | tert-Butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate | Precursor for the JAK1 inhibitor Upadacitinib | chemicalbook.comnih.gov |

Beyond ring fusion, the compound facilitates the incorporation of the Boc-protected aminopyrazine unit into a wide array of molecular structures through the reactivity of its free 5-amino group. This group can be transformed into other functionalities, such as a halide via Sandmeyer reaction, which then allows for participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Alternatively, the 5-amino group can act as a nucleophile. An analogous reaction involves tert-butyl (5-hydroxypyridin-2-yl)carbamate, which undergoes nucleophilic substitution with 4-chloro-6,7-dimethoxyquinazoline (B18312) to form a key ether linkage in the synthesis of AXL kinase inhibitors. nih.gov This demonstrates how a carbamate-protected amino-heterocycle can be integrated into a larger scaffold, a strategy directly applicable to this compound for creating complex, multi-ring systems connected by linkages other than fused bonds. Another common transformation is the acylation of the free amine with an activated carboxylic acid, as demonstrated in the synthesis of tert-butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate from a related hydrazine (B178648) derivative. nih.gov

Application in Total Synthesis and Fragment Coupling Strategies

The strategic importance of this compound is underscored by its application in the total synthesis of complex pharmaceutical agents and its relevance to fragment-based drug discovery (FBDD).

The synthesis of Upadacitinib serves as a prime example of its role in a complex, multi-step synthesis. google.com The pyrrolo[2,3-b]pyrazine core of Upadacitinib is constructed from precursors related to 2-aminopyrazine (B29847). The use of the Boc-protected derivative ensures the correct regiochemistry and allows for the sequential introduction of other functionalities required for the final drug molecule.

Furthermore, the aminopyrazine moiety is a valuable fragment in FBDD. In this approach, small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent lead compounds. youtube.com The discovery of pyrazolopyridones as selective JAK1 inhibitors originated from a fragment screening hit. nih.gov The structural motif of a protected aminopyrazine, as found in the title compound, represents a well-defined fragment that can be used to explore chemical space around a protein's binding site, with the protected amine providing a latent vector for fragment growth or linking.

| Intermediate Type | Resulting Complex Molecule/Scaffold | Therapeutic Area/Target | Reference |

|---|---|---|---|

| Protected 2,5-diaminopyrazine | Upadacitinib | JAK1 Inhibition (Autoimmune diseases) | nih.govgoogle.com |

| Functionalized Pyrazines | Kinase Inhibitors | Oncology, Inflammation | lifechemicals.com |

| Pyrazolopyridone Fragments | Selective JAK1 Inhibitors | JAK1 Inhibition | nih.gov |

Mentioned Compound Reference Table

| Compound Name |

|---|

| This compound |

| tert-Butyl (5-bromopyrazin-2-yl)carbamate |

| tert-butyl (2-aminophenyl)carbamate |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Hydroxybenzotriazole (HOBt) |

| tert-Butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate |

| Upadacitinib |

| tert-Butyl (5-hydroxypyridin-2-yl)carbamate |

| 4-chloro-6,7-dimethoxyquinazoline |

| tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate |

| 2-aminopyrazine |

Chemical Modification and Derivatization Strategies

Transformations of the Amine Functionality (Post-Deprotection)

The tert-butyloxycarbonyl (Boc) group on the C2-amine is a standard protecting group that can be readily removed under acidic conditions to yield pyrazine-2,5-diamine (B1586864). This diamine serves as the key precursor for a variety of derivatization strategies targeting the newly freed C2-amino group, as well as the existing C5-amine.

Once deprotected, the pyrazine-2,5-diamine can undergo standard reactions to form amides, sulfonamides, and ureas. These functional groups are crucial for modulating the physicochemical properties and biological activity of the resulting molecules by establishing key hydrogen bonding interactions. nih.gov

Amidation: The reaction of the diamine with acyl chlorides or carboxylic acids (activated with coupling agents) leads to the formation of amide bonds. For instance, the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid has been successfully achieved using titanium tetrachloride as a mediator. mdpi.com This demonstrates a viable pathway for acylating the amino groups of the pyrazine (B50134) core.

Sulfonamidation: Similarly, reacting the diamine with various sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This reaction is a common strategy in medicinal chemistry to introduce a stable, acidic N-H moiety and a tetrahedral sulfonyl group that can act as a hydrogen bond acceptor.

Urea (B33335) Formation: The synthesis of urea derivatives from amines is a well-established transformation. nih.gov The most common methods involve reacting the amine with an isocyanate. organic-chemistry.org Alternatively, phosgene (B1210022) or its safer equivalents can be used to generate an isocyanate intermediate in situ, which then reacts with another amine. nih.govgoogle.com Modern, safer methods also utilize reagents like carbonyl sulfide (B99878) or S,S-dimethyl dithiocarbonate as phosgene substitutes to achieve the carbonylation of amines. organic-chemistry.org These methods can be applied to pyrazine-2,5-diamine to produce a range of symmetrical or unsymmetrical ureas.

| Transformation | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Amidation | Acyl Halides / Activated Acids | Benzoyl chloride | -NH-C(=O)Ph |

| Sulfonamidation | Sulfonyl Chlorides | Tosyl chloride | -NH-S(=O)₂-Tolyl |

| Urea Formation | Isocyanates | Phenyl isocyanate | -NH-C(=O)NHPh |

Acylation: Acylation is mechanistically similar to the amidation reactions described above and involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base. youtube.com This reaction proceeds readily with the amino groups on the pyrazine-2,5-diamine.

Alkylation: The alkylation of the amino groups on pyrazine-2,5-diamine can be achieved by reacting it with alkyl halides. youtube.comwikipedia.org This reaction proceeds via nucleophilic aliphatic substitution. wikipedia.org However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation selectively.

| Reaction | Reagent Class | Example Reagent | Potential Product Type | Key Challenge |

|---|---|---|---|---|

| Acylation | Acid Anhydrides | Acetic Anhydride | Acetamide Derivative | Controlling regioselectivity in the diamine |

| Alkylation | Alkyl Halides | Methyl Iodide | Methylamine Derivative | Over-alkylation leading to mixtures masterorganicchemistry.com |

Functionalization of the Pyrazine Ring System

The pyrazine ring is inherently electron-deficient, which influences its reactivity. This property allows for functionalization through various reactions, including halogenation followed by cross-coupling, as well as modifications to the ring nitrogen atoms. rsc.org

Halogenation: A key strategy for functionalizing the pyrazine ring is initial halogenation. The starting material, tert-butyl (5-aminopyrazin-2-yl)carbamate, can be regioselectively halogenated. For example, bromination using agents like N-bromosuccinimide (NBS) can yield tert-butyl (5-bromo-3-aminopyrazin-2-yl)carbamate or other isomers depending on the directing influence of the substituent groups. A related compound, tert-butyl (5-bromopyrazin-2-yl)carbamate, is a known intermediate synthesized via bromination.

Cross-Coupling Reactions: The resulting halopyrazine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgthieme-connect.com

Suzuki-Miyaura Coupling: This reaction couples the halopyrazine with an aryl or vinyl boronic acid or ester. nih.gov It is widely used to synthesize biaryl compounds. The reaction has been successfully applied to various halogenated aminopyrazoles and pyrazines, demonstrating its tolerance for amino-substituted heterocyclic systems. mdpi.comnih.govresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the halopyrazine, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly reliable method for synthesizing arylalkynes and has been demonstrated on 2-amino-3-bromopyridines, a closely related heterocyclic system. researchgate.net

| Reaction | Substrate | Coupling Partner | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids | Pd(PPh₃)₄ / K₃PO₄ | 37-72% | mdpi.com |

| Suzuki | 2,5-dibromo-3,6-dimethylpyrazine | 2-methoxybenzeneboronic acid | Pd(PPh₃)₄ | 76% | rsc.org |

| Sonogashira | 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | 72-96% | researchgate.net |

The nitrogen atoms within the pyrazine ring can be chemically modified, most commonly through N-oxidation. This transformation alters the electronic properties of the ring, increasing its susceptibility to both nucleophilic and electrophilic attack.

N-Oxidation: Pyrazine N-oxides are typically prepared by treating the parent pyrazine with a peroxyacid, such as trifluoroperacetic acid. psu.edu The resulting N-oxides are versatile intermediates. For unsymmetrical pyrazines, the site of oxidation is influenced by the electronic nature of the substituents. Electron-donating groups, like the amino group in the title compound, generally direct oxidation to the para nitrogen atom. cdnsciencepub.com Weaker activating groups, such as methyl, tend to be ortho-directing. cdnsciencepub.com Therefore, in this compound, N-oxidation would be expected to occur preferentially at the N4 position, which is para to the C5-amino group. These pyrazine N-oxides are sensitive to light and can undergo further reactions, including rearrangements or deoxygenation. psu.edunih.gov

Regioselective Chemical Transformations

Regioselectivity is a critical consideration in the chemical modification of this compound due to the multiple reactive sites. The outcome of reactions is heavily influenced by the electronic directing effects of the substituents and the reaction conditions.

Ring Functionalization: In electrophilic substitution reactions on the pyrazine ring, such as halogenation, the positions ortho and para to the activating amino groups are the most likely sites of reaction. The Boc-protected amine at C2 is an electron-donating group, as is the free amine at C5. Their combined influence will direct incoming electrophiles. The synthesis of specific isomers, such as tert-butyl (5-bromopyrazin-2-yl)carbamate, highlights that selective halogenation can be achieved under controlled conditions.

N-Oxidation: As mentioned previously, the N-oxidation of the pyrazine ring is also a regioselective process. Studies on substituted pyrimidines have shown that strong electron-donating substituents direct oxidation to the para nitrogen, a principle that applies to the pyrazine system. cdnsciencepub.com

Amine Derivatization: When the deprotected pyrazine-2,5-diamine is used, achieving regioselective functionalization of one amino group over the other presents a significant challenge. The two amino groups have similar reactivity, and reactions with one equivalent of a reagent will likely produce a statistical mixture of mono-substituted products, di-substituted product, and unreacted starting material. Strategies to achieve regioselectivity might involve exploiting subtle differences in steric hindrance or employing protecting group strategies to differentiate the two amines prior to derivatization.

Synthesis of Compound Libraries for Research Exploration

The generation of compound libraries from this compound is a key strategy for identifying novel compounds with potential therapeutic applications. This process involves the systematic chemical modification of the core structure to produce a large number of derivatives, which can then be screened for biological activity. The primary amino group at the 5-position of the pyrazine ring is the main handle for derivatization, while the Boc-protected amino group at the 2-position can be deprotected to allow for further modifications.

A common approach to building a library from this scaffold is through amide bond formation . The primary amine can be readily acylated with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a wide range of substituents. This reaction is often facilitated by standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt). This method allows for the creation of a library of N-(6-(tert-butoxycarbonylamino)pyrazin-2-yl)amides with significant structural diversity, depending on the choice of the acylating agent.

Another powerful technique for generating compound libraries is the Ugi four-component reaction (U-4CR) . This one-pot reaction combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to rapidly generate complex peptidomimetic structures. In the context of this compound, the primary amino group can serve as the amine component in the U-4CR. By varying the other three components, a large and diverse library of compounds can be synthesized with multiple points of diversification in a single synthetic step. This strategy is highly efficient for creating libraries for high-throughput screening.

Furthermore, the pyrazine ring itself can be modified. For instance, if the starting material is a halogenated analog, such as tert-butyl (6-chloropyrazin-2-yl)carbamate, the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl groups, significantly expanding the chemical space of the library. While these examples utilize a chloro-substituted pyrazine, the underlying principle of using the pyrazine core for diversification is directly applicable to libraries derived from this compound.

A notable example of library synthesis based on a related scaffold is the creation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. In this approach, 5-aminopyrazoles are reacted with N-Boc-α-amino acid-derived ynones. This methodology allows for the diversification at multiple positions of the resulting fused heterocyclic system and has been employed to generate libraries for screening against targets like cathepsin K. This demonstrates a valid strategy for elaborating the core structure of aminopyrazines into more complex, rigid scaffolds suitable for targeting specific protein-protein interactions or enzyme active sites.

The exploration of these synthesized libraries often involves high-throughput screening against a panel of biological targets. For example, libraries of pyrazine derivatives have been designed and screened for their potential as antimycobacterial agents or as inhibitors of specific enzymes involved in cancer pathways.

The following table outlines a representative, though not exhaustive, set of diversification strategies and the corresponding classes of derivatives that can be generated from the this compound scaffold for research exploration.

| Reaction Type | Reactants | Resulting Derivative Class | Key Feature |

| Amide Coupling | Carboxylic Acids, Acid Chlorides | N-(6-(tert-butoxycarbonylamino)pyrazin-2-yl)amides | Introduction of diverse side chains via a stable amide linkage. |

| Sulfonamide Formation | Sulfonyl Chlorides | N-(6-(tert-butoxycarbonylamino)pyrazin-2-yl)sulfonamides | Introduction of sulfonamide functional group, a common pharmacophore. |

| Ugi Reaction | Aldehydes, Carboxylic Acids, Isocyanides | α-Acylamino-carboxamide derivatives | Rapid generation of complex, peptidomimetic structures with multiple diversity points. |

| Reductive Amination | Aldehydes, Ketones | N-Alkyl/Aryl derivatives | Formation of secondary amines, introducing flexibility and different substitution patterns. |

This systematic approach to derivatization allows researchers to efficiently explore the structure-activity relationships of the pyrazine scaffold and identify lead compounds for further optimization in drug discovery programs.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer deep insights into the electronic nature of tert-butyl (5-aminopyrazin-2-yl)carbamate. The electronic structure is fundamental to its chemical reactivity. researchgate.net The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is modulated by the two substituents: the primary amino group (-NH2) and the tert-butoxycarbonylamino group (-NH-Boc).

The primary amino group at the C5 position acts as a strong electron-donating group through resonance, increasing the electron density of the pyrazine ring. Conversely, the carbamate (B1207046) group at the C2 position, while having a nitrogen atom adjacent to the ring, exhibits more complex electronic effects. The lone pair on this nitrogen can also donate into the ring, but this effect is in competition with the strong electron-withdrawing character of the adjacent carbonyl group within the Boc protecting group.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the pyrazine ring and the electron-rich amino group, making these sites susceptible to electrophilic attack. The LUMO is likely distributed across the electron-deficient pyrazine ring, indicating its susceptibility to nucleophilic attack, particularly at the carbon atoms adjacent to the ring nitrogens. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. mdpi.com

Table 1: Predicted Electronic Contributions of Functional Groups

| Functional Group | Position | Predicted Electronic Effect on Pyrazine Ring |

|---|---|---|

| Amino (-NH₂) | C5 | Strong electron-donating (activating) |

| tert-Butoxycarbonylamino (-NH-Boc) | C2 | Weakly electron-donating/withdrawing (complex) |

Conformational Analysis of this compound

The conformational flexibility of this compound is largely determined by the rotation around the single bonds associated with the bulky tert-butoxycarbonyl (Boc) group. tci-thaijo.org The orientation of the Boc group relative to the pyrazine ring can significantly influence the molecule's shape and its ability to interact with biological targets.

Key rotatable bonds include the N-C bond between the pyrazine ring and the carbamate nitrogen, and the C-O bond within the carbamate linkage. Rotation around the aryl C-N bond can lead to different conformers, with the bulky tert-butyl group positioned either syn or anti to the pyrazine ring's nitrogen atoms. The steric hindrance imposed by the tert-butyl group plays a crucial role in determining the lowest energy conformation. tci-thaijo.org Computational modeling can map the potential energy surface associated with these rotations to identify the most stable conformers. It is generally expected that conformers that minimize steric clash between the tert-butyl group and the adjacent parts of the molecule will be energetically favored.

Table 2: Key Rotatable Bonds and Potential Conformational Effects

| Bond | Description | Potential Low-Energy Conformations |

|---|---|---|

| Pyrazine(C2)-N(carbamate) | Rotation of the entire carbamate group | Planar (amide resonance) vs. twisted conformations |

| N(carbamate)-C(carbonyl) | Amide bond, generally restricted rotation | Trans-amide is strongly preferred |

Elucidation of Reaction Mechanisms for Synthesis and Derivatization

The synthesis of this compound typically involves the selective protection of one amino group in 2,5-diaminopyrazine. The most common method for introducing the tert-butoxycarbonyl (Boc) protecting group is through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

The reaction mechanism proceeds via nucleophilic attack of one of the amino groups of 2,5-diaminopyrazine on a carbonyl carbon of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a stable leaving group (tert-butoxide and carbon dioxide), resulting in the formation of the carbamate. The selectivity for mono-protection over di-protection can often be controlled by careful stoichiometry and reaction conditions.

Derivatization of this compound typically involves reactions at the remaining free amino group at the C5 position. A common derivatization is amide bond formation, where the amino group acts as a nucleophile. nih.gov This can be achieved by reacting it with an activated carboxylic acid, such as an acyl chloride, or through peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The mechanism with EDCI/HOBt involves the activation of the carboxylic acid by EDCI, followed by the formation of an activated HOBt ester, which is then readily attacked by the amino group of the pyrazine derivative to form the final amide product.

Table 3: General Reaction Mechanism Steps

| Reaction Type | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Synthesis (Boc-protection) | Nucleophilic attack by amine on Boc₂O | Formation of tetrahedral intermediate | Collapse of intermediate, loss of leaving group |

| Derivatization (Amide Coupling) | Activation of carboxylic acid with EDCI | Formation of activated HOBt ester intermediate | Nucleophilic attack by pyrazine's amino group |

Predictive Modeling for Structure-Activity Relationships (SAR) Based on Derivatives

Predictive Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For derivatives of this compound, QSAR models can be developed to guide the synthesis of new analogues with potentially enhanced potency or other desired properties. mdpi.com

These models are built by first generating a series of derivatives, for instance, by varying the substituent introduced at the C5-amino position. The biological activity of these compounds is then measured experimentally. For each molecule, a set of numerical descriptors is calculated, which quantify various aspects of its structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological properties (e.g., connectivity indices). mdpi.comcncb.ac.cn

Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts. For example, derivatives of the related compound tert-butyl (6-chloropyrazin-2-yl)carbamate have been investigated as enzyme inhibitors, a type of biological activity that is well-suited for QSAR analysis. The models could reveal, for instance, that increasing the hydrophobicity or adding a hydrogen bond donor at a specific position on the derivatizing moiety leads to improved activity. researchgate.net

Table 4: Example Descriptors for a Hypothetical QSAR Study of Derivatives

| Derivative Substituent (at C5-NH₂) | Molecular Weight (Daltons) | Calculated LogP (Hydrophobicity) | Number of H-Bond Donors |

|---|---|---|---|

| -H (parent compound) | 224.26 | 1.35 | 2 |

| -C(O)CH₃ (Acetyl) | 266.29 | 1.10 | 1 |

| -C(O)Ph (Benzoyl) | 328.36 | 2.85 | 1 |

Applications in Medicinal Chemistry Research and Scaffold Design

Design and Synthesis of Pyrazine-Based Scaffolds for Drug Discovery

The pyrazine (B50134) substructure is a cornerstone in the development of new drugs, found in essential molecules like riboflavin (B1680620) and folic acid, as well as in several FDA-approved medications. lifechemicals.comnih.gov The design of novel drug candidates often relies on the use of versatile scaffolds that can be readily modified. Pyrazine-based platforms are particularly valued for this purpose. mdpi.com

The compound tert-Butyl (5-aminopyrazin-2-yl)carbamate is an exemplary starting material for the synthesis of such scaffolds. The presence of a Boc-protected amine at the 5-position and a free primary amine at the 2-position allows for regioselective chemical reactions. Chemists can selectively functionalize the free amine without affecting the protected one. Subsequently, the Boc group can be removed under specific conditions to reveal the second amine for further modification. This stepwise approach is fundamental to building complex, highly substituted pyrazine derivatives designed for specific biological targets. nih.govnih.gov The synthesis of pyrazine-based compounds can be achieved through various methods, including enzymatic catalysis, which offers a greener and more efficient route to pyrazinamide (B1679903) derivatives. rsc.org

Several pyrazine-containing drugs have been approved by the FDA, highlighting the scaffold's therapeutic importance. pharmablock.comnih.gov

Table 1: Examples of FDA-Approved Pyrazine-Containing Drugs

| Drug Name | Therapeutic Use |

|---|---|

| Bortezomib | Proteasome inhibitor for multiple myeloma. nih.gov |

| Pyrazinamide | First-line antitubercular agent. lifechemicals.comnih.gov |

| Amiloride | Diuretic. nih.gov |

| Paritaprevir | Hepatitis C treatment. nih.gov |

Role in Structure-Activity Relationship (SAR) Studies as a Core Fragment

Structure-Activity Relationship (SAR) studies are crucial for optimizing a drug candidate's potency and selectivity. These studies involve synthesizing a series of related compounds and evaluating how chemical modifications affect their biological activity. nih.govmdpi.com The this compound molecule provides an ideal core fragment for such investigations.

Starting with this building block, medicinal chemists can generate a library of derivatives by introducing a wide variety of substituents at the free 2-amino position. After deprotection of the 5-amino group, a second round of diversification can be performed. By systematically altering the chemical groups at these positions, researchers can probe the steric and electronic requirements of the target's binding site. nih.gov

For example, in the development of pyrazine-based inhibitors, hydrophobic space-filling by substituting the 2-amino position with an aryl group led to a 150-fold increase in activity over the initial fragment. researchgate.net This demonstrates how targeted modifications on the pyrazine core can dramatically enhance biological potency, a key goal of SAR studies.

Table 2: Example of SAR in Pyrazine-Based Inhibitor Optimization

| Compound/Modification | Activity | Key Finding |

|---|---|---|

| Fragment 5 (Initial Hit) | Baseline | Starting point for optimization. researchgate.net |

| Compound 9 (Aryl group at 2-amino position) | 7 µM (150-fold increase) | Hydrophobic substitution significantly improves potency. researchgate.net |

| Compound 10 (Sulfonamide added to aryl group) | 1.9 µM | Introduction of a hydrogen-bonding group provides a modest increase in activity. researchgate.net |

Development of Lead Compounds Utilizing the Pyrazine Moiety

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug. The pyrazine moiety is a common feature in many successful lead compounds due to its favorable drug-like properties. lifechemicals.comnih.gov

The development of pyrazine-based lead compounds often involves leveraging building blocks like this compound to construct novel molecular architectures. The resulting compounds are then screened for activity against various diseases. For instance, AKN-028, a novel pyrazine-based tyrosine kinase inhibitor, has shown promising preclinical results against acute myeloid leukemia (AML). nih.gov The journey from a simple pyrazine building block to a complex and effective lead compound underscores the scaffold's importance in drug discovery pipelines. lifechemicals.com

Target-oriented synthesis involves the rational design and construction of molecules intended to interact with a specific biological target, such as an enzyme or a receptor. researchgate.net The pyrazine ring is particularly adept at forming key interactions within protein binding sites. For instance, one of the nitrogen atoms in the pyrazine ring frequently serves as a hydrogen bond acceptor, anchoring the molecule to an amino acid in the hinge region of kinase proteins. pharmablock.com

This principle has been successfully applied in the creation of specific enzyme inhibitors.

SHP2 Inhibitors : Novel pyrazine prolinamides were designed and synthesized as allosteric inhibitors of the SHP2 protein, a target in cancer therapy. nih.gov

c-Met/VEGFR-2 Inhibitors : A series of pharmablock.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazine derivatives were developed as dual inhibitors of the c-Met and VEGFR-2 kinases, both of which are implicated in cancer progression. The triazolopyrazine core was identified as an active pharmacophore. frontiersin.org

In each case, the synthesis of these complex modulators relies on the strategic use of functionalized heterocyclic starting materials, where a compound like this compound would be an invaluable asset.

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds. It begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it is grown or combined with other fragments to produce a more potent, high-affinity lead compound. researchgate.net

The pyrazine core is a common motif in fragment libraries. An aminopyrazine, derivable from this compound, can serve as an initial fragment hit. A notable example involved the optimization of a pyrazine-based fragment into a potent inhibitor. The initial fragment had weak activity, but through structure-based design and chemical elaboration at the amino group, a lead compound with significantly improved potency was developed. researchgate.net This process highlights how a simple pyrazine core can be the starting point for a successful drug discovery campaign.

Bioisosteric Replacements Incorporating the Pyrazine Ring

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. researchgate.netmdpi.com In medicinal chemistry, replacing one part of a molecule with a bioisostere is a common strategy to enhance potency, improve selectivity, alter metabolic profiles, or reduce toxicity.

The pyrazine ring is frequently used as a bioisostere for other aromatic rings such as benzene, pyridine (B92270), and pyrimidine. pharmablock.com This is due to its similar size and planar structure, coupled with its distinct electronic properties. pharmablock.com

Improving Brain Penetration : In one example, Novartis researchers replaced a pyridine ring in a mutant IDH1 inhibitor with a pyrazine ring. The resulting pyrazine analog not only retained its ability to suppress the oncometabolite D2HG but also showed an improved ability to penetrate the blood-brain barrier. pharmablock.com

Antitubercular Agents : In the development of new treatments for tuberculosis, the structure of the existing drug pyrazinamide was modified using bioisosterism. Replacing parts of the molecule with a 1,2,3-triazole moiety, while retaining the core pyrazine, led to derivatives that were twofold more potent than the parent drug. nih.gov

Emerging Methodologies and Future Research Directions

Flow Chemistry and Continuous Processing for Scale-Up

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages over traditional batch processing. d-nb.infonih.gov This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. springernature.com For the scale-up of compounds like tert-Butyl (5-aminopyrazin-2-yl)carbamate, flow chemistry presents several key benefits:

Enhanced Safety: Many reactions, particularly those involving hazardous intermediates or highly exothermic processes, are safer to conduct in flow reactors. The small reaction volume at any given moment minimizes the risk of thermal runaways.

Improved Efficiency and Yield: The superior heat and mass transfer in microreactors often leads to faster reaction times, higher conversions, and better selectivity, resulting in increased yields. mdpi.com

Scalability: Scaling up a process in a flow system is typically achieved by running the system for a longer duration or by "scaling out" (running multiple systems in parallel), which is often more straightforward than redesigning large-scale batch reactors.

Integration and Automation: Flow systems allow for the integration of multiple synthetic and purification steps into a single, automated process, reducing manual handling and the potential for error. springernature.com

A notable example in a related field is the development of a continuous-flow system for synthesizing pyrazinamide (B1679903) derivatives, which demonstrated good scalability and efficiency. nih.gov The principles from such systems, including telescoped reaction sequences where intermediates are directly channeled into the next reaction step, could be adapted for the large-scale production of this compound. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing for Pyrazine (B50134) Derivative Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Requires significant redevelopment for larger vessels. | Achieved by longer run times or parallel systems. |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Inherently safer due to small internal volumes. |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients. | Highly efficient, allowing precise temperature control. |

| Reaction Time | Generally longer. | Often significantly shorter, improving productivity. mdpi.com |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and time. |

| Footprint | Large, requires significant plant space. | Compact, requires less physical space. |

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. For the synthesis of pyrazine cores, enzymes like transaminases (ATAs) and lipases are gaining attention. nih.govnih.govscispace.com

A key chemoenzymatic strategy for pyrazine synthesis involves the use of ω-transaminases. nih.gov This process typically follows these steps:

An α-diketone precursor is selectively aminated using a transaminase enzyme to produce an α-amino ketone intermediate.

This intermediate then undergoes spontaneous oxidative dimerization in situ to form the substituted pyrazine ring.

This method is advantageous because the high regioselectivity of the enzyme can lead to the formation of a single pyrazine regioisomer, which is often difficult to achieve with conventional synthesis. scispace.com Furthermore, these reactions are performed in aqueous media under mild conditions, aligning with the principles of green chemistry. Lipases have also been successfully employed to catalyze the amidation of pyrazine esters to form pyrazinamide derivatives in greener solvents like tert-amyl alcohol, showcasing the versatility of biocatalysis. nih.gov

Table 2: Biocatalytic Approaches for Pyrazine Synthesis

| Enzyme Class | Precursor(s) | Key Transformation | Advantages |

|---|---|---|---|

| Transaminase (ATA) | α-Diketone, Amine Donor | Regioselective amination to α-amino ketone, followed by dimerization. nih.govscispace.com | High regioselectivity, mild aqueous conditions. |

| Lipase | Pyrazine Ester, Amine | Amidation to form pyrazinamide derivatives. nih.gov | Use of greener solvents, high yields. |

Photoredox and Electrocatalytic Approaches in Pyrazine Functionalization

Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, enabling novel transformations under mild conditions. mdpi.com This technique uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate substrates. Pyrazine derivatives themselves, such as dicyanopyrazine (DPZ), have shown great potential as organic photoredox catalysts. mdpi.com

This methodology can also be applied to the functionalization of the pyrazine ring in compounds like this compound. By generating radical cations or anions from the pyrazine core or a coupling partner, new carbon-carbon and carbon-heteroatom bonds can be formed. mdpi.com This allows for late-stage functionalization, a strategy to modify complex molecules in the final steps of a synthesis, which is highly valuable in drug discovery. Ruthenium(II)-complexes with pyrazine-functionalized ligands have been studied for their ability to undergo light-induced electron density changes, which can be harnessed to trigger chemical reactions. nih.gov These photoredox approaches offer access to reaction pathways that are often inaccessible through traditional thermal methods. mdpi.com

Similarly, electrocatalysis provides another avenue for pyrazine functionalization by using an electric current to drive redox reactions, offering a reagent-free method for activation.

Sustainable Synthesis and Waste Reduction Strategies

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce environmental impact and improve process efficiency. For pyrazine derivatives, several green chemistry principles are being actively implemented.

Biocatalysis: As discussed, using enzymes operates under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. nih.gov

Continuous Flow Processing: Flow chemistry minimizes waste by improving yields and reducing the need for large volumes of solvent for both reaction and purification. nih.gov The integration of steps reduces the number of work-up and isolation procedures, which are major sources of waste.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. A recent study reported the rapid synthesis of poly(hydroxyalkyl)pyrazines using microwave irradiation in reactive eutectic media, highlighting an atom-economical and energy-efficient approach. rsc.org

Greener Solvents: Replacing hazardous solvents like DMF and THF with more environmentally benign alternatives is a key goal. The lipase-catalyzed synthesis of pyrazinamides, for example, successfully utilized tert-amyl alcohol. nih.gov

These strategies collectively contribute to a more sustainable life cycle for the production of this compound and related compounds.

Table 3: Comparison of Synthetic Methodologies for Pyrazine Derivatives

| Method | Traditional Synthesis | Sustainable/Modern Approaches |

|---|---|---|

| Catalyst | Often stoichiometric reagents or heavy metals. | Biocatalysts (enzymes), photoredox catalysts. nih.govmdpi.com |

| Solvents | Often uses hazardous solvents (e.g., DMF, THF). nih.gov | Greener solvents (e.g., tert-amyl alcohol), aqueous media. nih.gov |

| Energy Input | Conventional heating, often for long durations. | Microwave irradiation, visible light, lower temperatures. nih.govrsc.org |

| Waste Generation | Can be high due to side reactions and purification needs. | Minimized through higher selectivity and integrated flow processes. nih.gov |

| Process Type | Typically batch processing. | Continuous flow processing for better efficiency and safety. nih.gov |

Potential Applications as a Building Block in Materials Science or Agrochemicals

The pyrazine ring is a valuable heterocycle that imparts specific electronic and structural properties to larger molecules. While this compound is primarily known as an intermediate in pharmaceutical synthesis, its structure suggests potential as a versatile building block in other fields.

Materials Science: Pyrazines are heterocyclic aromatic systems with a degree of aromaticity close to that of benzene. acs.org This property makes them attractive for incorporation into polymers. Research has demonstrated the synthesis of biobased, pyrazine-containing polyesters from dimethylpyrazine dipropionic acid. acs.org These materials exhibited high melting points and thermal stability, positioning them as potential high-performance polymers. The diamine structure of deprotected this compound (2,5-diaminopyrazine) makes it a suitable monomer for polycondensation reactions to form polyamides or polyimides, potentially creating novel materials with unique thermal and electronic properties.

Agrochemicals: The pyrazine core is a component of many biologically active compounds. nih.govresearchgate.net Amine transaminases, used in chemoenzymatic synthesis, are noted for their application in creating building blocks for both pharmaceuticals and agrochemicals. nih.govscispace.com The specific substitution pattern of this compound provides functional handles (two amine groups with differential reactivity due to the Boc-protecting group) that can be used to synthesize a library of new compounds for screening as potential herbicides, fungicides, or insecticides.

The dual functionality and tunable reactivity of this compound make it an intriguing candidate for exploration beyond its current applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrazinamide |

| Dicyanopyrazine (DPZ) |

| tert-Amyl alcohol |

| Dimethylpyrazine dipropionic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。